molecular formula C36H52N2O3 B11453358 N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](4-methylphenyl)amino}cyclohexanecarboxamide

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](4-methylphenyl)amino}cyclohexanecarboxamide

Cat. No.: B11453358
M. Wt: 560.8 g/mol
InChI Key: BLGPQHJRJVBLIP-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentyl group, a cyclohexanecarboxamide moiety, and a substituted phenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is then reacted with cyclohexanecarboxylic acid and cyclopentylamine under controlled conditions to form the final product. Common reagents used in these reactions include catalysts like potassium hydroxide and solvents such as methanol and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as high-temperature transesterification and base-catalyzed Michael addition are employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones and carboxylic acids back to alcohols.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups like nitro or halogen groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, methanol, toluene, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability and reactivity.

Properties

Molecular Formula

C36H52N2O3

Molecular Weight

560.8 g/mol

IUPAC Name

N-cyclopentyl-1-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-methylanilino]cyclohexane-1-carboxamide

InChI

InChI=1S/C36H52N2O3/c1-25-15-18-28(19-16-25)38(36(21-11-8-12-22-36)33(41)37-27-13-9-10-14-27)31(39)20-17-26-23-29(34(2,3)4)32(40)30(24-26)35(5,6)7/h15-16,18-19,23-24,27,40H,8-14,17,20-22H2,1-7H3,(H,37,41)

InChI Key

BLGPQHJRJVBLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3(CCCCC3)C(=O)NC4CCCC4

Origin of Product

United States

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